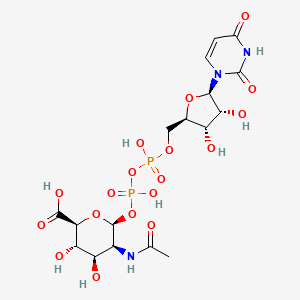
(R)-(-)-1-Amino-2-propanol
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis Techniques : The synthesis of enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid, which is structurally related to (R)-(-)-1-Amino-2-propanol, involves radiolabeling using the click reaction (McConathy et al., 2010).
- Reductive Amination Process : Another method includes reductive animation of (R)-(−)-1-hydroxy-1-phenyl-2-propanone using ammonia and Raney nickel as a catalyst (Subramanian et al., 2007).
Molecular Structure Analysis
- Molecular Conformation : Gaseous 3-amino-1-propanol, a related compound, exhibits a gauche-gauche conformation with an intramolecular hydrogen bond, providing insights into the spatial arrangement of similar molecules (Iijima & Unno, 1998).
- Vibrational Analysis : The vibrational analysis of isolated 2-amino-1-propanol shows different conformational states, indicating the structural flexibility and hydrogen bonding capabilities of similar amino alcohols (Fausto et al., 2000).
Chemical Reactions and Properties
- Hydrogen Bonding : Studies on 2-amino-1-propanol demonstrate its ability to form strong intramolecular hydrogen bonds, influencing its physical and chemical behavior (Fausto et al., 2000).
- Polymorphism : 3-Amino-1-propanol shows polymorphism at low temperatures, highlighting the structural adaptability of such compounds (Cacela et al., 2003).
- Chiral Discrimination : The role of chirality in hydrogen bonding is evident in the study of complexes involving (±)2-naphthyl-1-ethanol and (±)1-amino-2-propanol, showcasing the significance of chirality in molecular interactions (Seurre et al., 2004).
Physical Properties Analysis
- Intramolecular Hydrogen Bonding : The intramolecular hydrogen bonding in 2-amino-1-propanol influences its vibrational spectrum and molecular stability (Fausto et al., 2000).
- Dipole Moments : Microwave spectral studies of 2-amino-1-propanol reveal information about its dipole moments and conformational equilibrium (Ellingsen et al., 1978).
Chemical Properties Analysis
- Hydrogen Bonding in Complexes : Studies on hydrogen bonding in complexes involving amino propanol derivatives show the importance of this interaction in determining molecular structure and reactivity (Podjed & Modec, 2022).
- Enzymatic Reactions : The deamination of 2-aminopropanol by ethanolamine ammonia-lyase highlights the enzymatic reactions that such compounds can undergo, demonstrating their biochemical relevance (Graves et al., 1980).
Wissenschaftliche Forschungsanwendungen
Synthesis of Acyclic Nucleoside and Nucleotide Analogues
(Jeffery, Kim, & Wiemer, 2000) explored the use of nonracemic amino alcohols derived from amino acids to assemble acyclic nucleoside and nucleotide analogues. This research highlights the role of (R)-(-)-1-Amino-2-propanol in controlling the absolute stereochemistry of these compounds, which have established antiviral activity.
High Throughput Screening for Asymmetric Transfer Hydrogenation
(Buitrago et al., 2012) utilized amino acid-based ligands, including (R)-(-)-1-Amino-2-propanol, as catalysts for the asymmetric transfer hydrogenation of heteroaromatic ketones. This process is significant in the synthesis of antidepressant drugs, demonstrating the compound's role in pharmaceutical manufacturing.
Resolution of Racemic 1-Amino-2-propanol
The resolution of racemic 1-amino-2-propanol, leading to the separation of (R)-(-)-1-amino-2-propanol, was achieved with a yield of 66.6% (Song, 2005). This study emphasizes the practical aspects of separating the enantiomers of this compound.
Interaction Enthalpies of β-Amino Alcohols
The study by (Liang et al., 2012) focused on the enthalpic interaction of enantiomers of β-amino alcohols, including (R)-(-)-1-Amino-2-propanol, in mixed solvents. This research provides insights into solute-solute interactions and the effects of solvent composition on these interactions.
Enantioselective Addition of Diethylzinc to Aldehydes
(Asami et al., 2015) utilized derivatives of (R)-(-)-1-Amino-2-propanol as chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde. This method's high enantioselectivity is crucial for obtaining various chiral secondary alcohols.
Vibrational Analysis and Structural Implications
The vibrational analysis and structural implications of isolated and aggregated 2-amino-1-propanol were examined (Fausto, Cacela, & Duarte, 2000). This study provides a deeper understanding of the molecular structure and hydrogen bonding patterns in this compound.
Continuous Resolution of α-Amino-ε-Caprolactam
A practical procedure for the continuous resolution of α-amino-ε-caprolactams using a solvent switch method involved the use of 2-propanol, highlighting an application of (R)-(-)-1-Amino-2-propanol (Sakai et al., 2003).
Discovery of Active and Enantioselective Amino Alcohol-Specific Transaminases
(Zhang et al., 2017) developed a novel assay for screening amino alcohol-specific transaminases, using (R)-(-)-1-Amino-2-propanol as a key compound. This research is important for the pharmaceutical industry, as chiral vicinal amino alcohols are crucial chiral building blocks.
Enantioselective Gel Collapsing
(Chen et al., 2010) demonstrated the use of (R)-(-)-1-Amino-2-propanol in enantioselective gel collapsing, a novel method for visual chiral discrimination.
Contact Allergy to 2‐Amino‐2‐methyl‐1‐propanol
(Geier et al., 2019) investigated the allergic contact dermatitis due to 2-Amino-2-methyl-1-propanol, which is a related compound to (R)-(-)-1-Amino-2-propanol, demonstrating the relevance of understanding potential allergic reactions in occupational settings.
Molar Excess Enthalpy for Various {Alkanolamine(1)+Water(2)} Systems
The study of molar excess enthalpy in various alkanolamine systems, including 1-amino-2-propanol, was conducted by (Mundhwa & Henni, 2007), providing insights into the thermodynamic properties of these systems.
Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate
(Podjed & Modec, 2022) researched the hydrogen bonding and polymorphism of amino alcohol salts, including those derived from (R)-(-)-1-Amino-2-propanol, providing important information on the structural behavior of these compounds.
Chemoenzymatic Synthesis of Antihypertensive Agents
(Regla et al., 2008) described the chemoenzymatic synthesis of potential antihypertensive agents using (R)-(-)-1-Amino-2-propanol derivatives, underscoring its utility in medicinal chemistry.
Enthalpies of Dilution of Amino Alcohols in Aqueous Solutions
(Romero, Cruz, & Pérez-Casas, 2020) measured the enthalpies of dilution of aqueous solutions of amino alcohols, providing essential data for understanding the thermodynamics of these solutions.
Low Temperature Polymorphism in 3-Amino-1-Propanol
(Cacela et al., 2003) investigated the low temperature polymorphism of 3-amino-1-propanol, a related compound, shedding light on the polymorphic behavior of amino alcohols.
Eigenschaften
IUPAC Name |
(2R)-1-aminopropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKKHQJGJAFBHI-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318940 | |
| Record name | (R)-1-Amino-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-1-Amino-2-propanol | |
CAS RN |
2799-16-8 | |
| Record name | (R)-1-Amino-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2799-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(-)-1-Aminopropan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-1-Amino-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-1-aminopropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,5S,8S,9R,14R,15R,17R,21S,24R,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1209178.png)
![1-[2-hydroxy-4-methoxy-6-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B1209179.png)
![6-(3,4-Dimethoxyphenyl)-4-methoxy-1,3-dimethyl-8-cyclohepta[c]furanone](/img/structure/B1209183.png)



![[(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B1209189.png)




